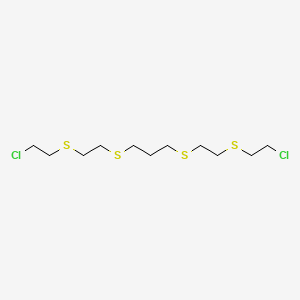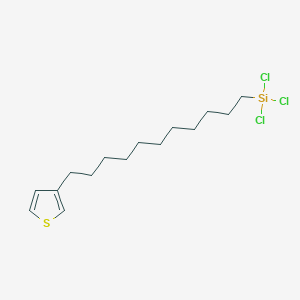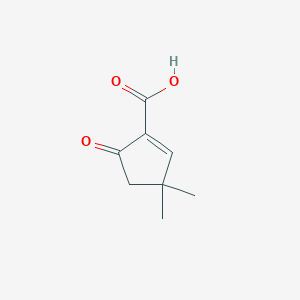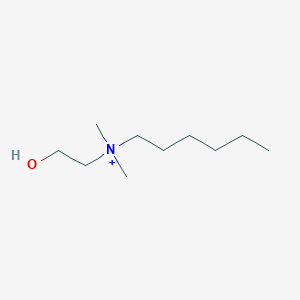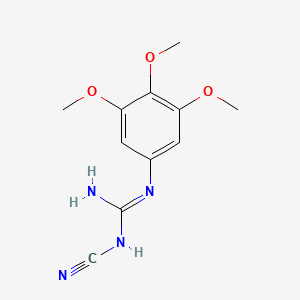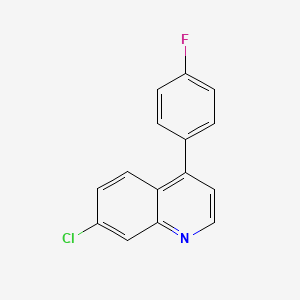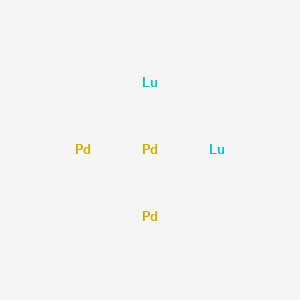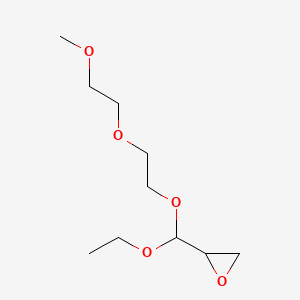
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane is a chemical compound with the molecular formula C10H20O5 It is known for its unique structure, which includes an oxirane ring and multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the reaction of a polyether alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can result in a variety of substituted ethers.
Applications De Recherche Scientifique
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the chemical reactivity of the oxirane ring and its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5,8,11-Tetraoxadodec-1-yl)oxirane
- 2-(2,5,8,11-Tetraoxapentadec-1-yl)oxirane
- Etoglucid
Uniqueness
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane is unique due to its specific arrangement of ether linkages and the presence of the oxirane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
489438-43-9 |
|---|---|
Formule moléculaire |
C10H20O5 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
2-[ethoxy-[2-(2-methoxyethoxy)ethoxy]methyl]oxirane |
InChI |
InChI=1S/C10H20O5/c1-3-13-10(9-8-15-9)14-7-6-12-5-4-11-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
UTVVQBDRSFSZFV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1CO1)OCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
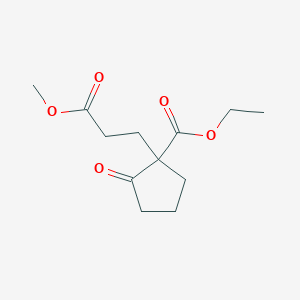
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
